4-Chloro-2-methylphenyl 3-bromobenzoate
Description
Properties
Molecular Formula |
C14H10BrClO2 |
|---|---|
Molecular Weight |
325.58 g/mol |
IUPAC Name |
(4-chloro-2-methylphenyl) 3-bromobenzoate |
InChI |
InChI=1S/C14H10BrClO2/c1-9-7-12(16)5-6-13(9)18-14(17)10-3-2-4-11(15)8-10/h2-8H,1H3 |
InChI Key |
OGZJHMOIOSTWSX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares 4-chloro-2-methylphenyl 3-bromobenzoate with key analogues:
Key Observations:
Substituent Positioning: Bromine at the 3-position (target compound) vs. The 4-chloro-2-methylphenyl group is shared with Chlordimeform, a banned pesticide, but the ester linkage in the target compound likely reduces toxicity compared to Chlordimeform’s amidine structure .
Lipophilicity :
- The fluorinated chromen derivative (XLogP3 = 6.5) is significantly more lipophilic than the target compound, suggesting differences in membrane permeability and bioavailability.
However, the target compound’s ester linkage may limit similar activity without further derivatization.
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